what are the physical properties of sodium 2-methoxy-2-oxoethane-1-sulfinate
what are the physical properties of sodium 2-methoxy-2-oxoethane-1-sulfinate
Comprehensive Technical Guide: Physical Properties and Mechanistic Utility of Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate
As a Senior Application Scientist in synthetic methodology and drug development, I frequently evaluate bench-stable reagents that can reliably introduce critical pharmacophores into complex molecular scaffolds. Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) has emerged as a highly versatile organosulfur building block [1]. Unlike its highly electrophilic and moisture-sensitive sulfonyl chloride analogs, this sulfinate salt offers superior thermodynamic stability and serves as an exceptional precursor for the methoxycarbonylmethyl radical (•CH2COOMe) via single-electron transfer (SET) activation [3].
This whitepaper provides an in-depth analysis of its physical properties, mechanistic utility, and field-proven experimental protocols designed for high-fidelity late-stage functionalization.
Chemical Identity & Quantitative Physical Properties
Understanding the physical state and solubility profile of sodium 2-methoxy-2-oxoethane-1-sulfinate is critical for designing homogeneous catalytic systems. The ionic nature of the sodium counterion dictates its interaction with both solvents and transition-metal catalysts [4].
Table 1: Core Physical and Chemical Properties
| Property | Value / Description |
|---|---|
| IUPAC Name | Sodium 2-methoxy-2-oxoethane-1-sulfinate |
| CAS Number | 1866983-18-7 |
| Molecular Formula | C3H5NaO4S |
| Molecular Weight | 160.12 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility Profile | Soluble in H₂O, MeOH, DMSO, DMF; Insoluble in Hexane, Et₂O |
| Redox Behavior | Undergoes SET oxidation at low potentials to yield sulfonyl radicals |
| Storage Conditions | 2–8 °C under inert atmosphere (Ar/N₂) to prevent oxidation |
Causality in Solubility: The high polarity of the sulfinate anion ensures excellent solubility in polar aprotic solvents like DMSO and DMF, which are the standard solvents for photoredox and electrochemical methodologies [3]. However, its insolubility in non-polar solvents allows for rapid precipitation and isolation during workup procedures.
Mechanistic Role in Radical Synthesis
In modern drug discovery, introducing a methyl acetate group (-CH2COOMe) via C-H functionalization is a highly sought-after transformation. Historically, haloacetates were used for this purpose; however, they require harsh reductive conditions to undergo mesolytic cleavage.
Why use a sulfinate salt? Sodium sulfinates possess relatively low oxidation potentials. Upon SET oxidation by a mild photoexcited catalyst, the sulfinate salt forms a transient sulfonyl radical. The inherent thermodynamic driving force of SO₂ gas extrusion (desulfonylation) rapidly yields the primary carbon-centered radical (•CH2COOMe). This rapid extrusion prevents back-electron transfer (BET) and ensures a high, steady radical flux for downstream trapping by the target substrate [3].
Fig 1: Photoredox-mediated SET activation and desulfonylation to generate the active radical.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation to empower the researcher to troubleshoot effectively.
Protocol 1: Reagent Integrity Validation via ¹H NMR
Sodium sulfinates are prone to slow oxidation to their corresponding sulfonates (e.g., sodium 2-methoxy-2-oxoethanesulfonate) if exposed to atmospheric oxygen [2]. Using an oxidized batch will drastically reduce radical generation yields.
Step-by-Step Methodology:
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Sampling: Under an argon atmosphere, transfer 5 mg of sodium 2-methoxy-2-oxoethane-1-sulfinate into a dry vial.
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Dissolution: Dissolve the solid in 0.5 mL of D₂O.
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Acquisition: Acquire a standard ¹H NMR spectrum (16 scans).
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Validation (The Causal Check): Analyze the chemical shift of the methylene protons (-CH₂-). The methylene protons adjacent to the sulfinate group (-SO₂Na) resonate at a distinct, upfield chemical shift compared to the fully oxidized sulfonate (-SO₃Na).
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Decision Matrix: If the sulfonate peak integrates to >5% relative to the sulfinate, the batch must be recrystallized from ethanol/water or discarded. This self-validating step prevents unexplained yield drops in subsequent radical coupling reactions.
Protocol 2: Representative Photoredox C-H Alkylation
This protocol details the generation of the •CH2COOMe radical for the functionalization of an electron-deficient heteroarene.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.2 mmol, 1.0 equiv), sodium 2-methoxy-2-oxoethane-1-sulfinate (0.6 mmol, 3.0 equiv), and the photocatalyst[e.g., Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆] (0.004 mmol, 2 mol%).
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Solvent Addition: Add 2.0 mL of anhydrous, degassed DMSO. Causality: DMSO is chosen because it fully solubilizes the sodium sulfinate salt, ensuring a homogeneous reaction mixture critical for efficient SET [4].
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Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the photocatalyst and prematurely intercept the carbon-centered radical to form peroxides.
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Irradiation: Backfill with Argon and irradiate the mixture using 440 nm blue LEDs at ambient temperature (maintained via a cooling fan) for 16 hours.
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Workup & Isolation: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). The unreacted sodium sulfinate and inorganic byproducts will partition entirely into the aqueous layer due to their high polarity. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.
Analytical Characterization Expectations
When isolating products derived from this reagent, or verifying the reagent itself, expect the following spectroscopic markers:
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IR Spectroscopy: Strong S=O stretching vibrations typical for sulfinates appear around 980–1090 cm⁻¹, distinct from the higher frequency sulfonate stretches (1150–1250 cm⁻¹). A sharp C=O ester stretch will be visible at ~1740 cm⁻¹.
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Mass Spectrometry (ESI-MS): In negative ion mode, the intact sulfinate anion [M-Na]⁻ is readily observable at m/z 137.0.
References
- Title: sodium 2-methoxy-2-oxoethane-1-sulfinate | 1866983-18-7 Source: Sigma-Aldrich URL
- Title: 29508-16-5 | Sodium 2-methoxy-2-oxoethanesulfonate | BLD Pharm Source: BLD Pharm URL
- Title: Synthesis and applications of sodium sulfinates (RSO2Na)
- Title: Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources Source: ACS Omega URL
